tert-Butyl 3-(1-methyl-1H-1,2,3-triazole-5-carbonyl)azetidine-1-carboxylate
Description
2-[2-[(Di-tert-butoxycarbonyl)amino]ethyl]-4,5-bis(ethoxymethoxy)iodobenzene is a highly functionalized iodobenzene derivative characterized by two ethoxymethoxy (EOM) protecting groups on the aromatic ring, a di-tert-butoxycarbonyl (Boc)-protected aminoethyl side chain, and an iodine substituent. This compound is structurally related to precursors used in radiopharmaceutical synthesis, particularly for 6-<sup>18</sup>F-fluoro-3,4-dihydroxy-l-phenylalanine (<sup>18</sup>F-DOPA), a tracer for neuroendocrine tumor imaging . The ethoxymethoxy groups serve as acid-labile protecting groups for catechol moieties, while the Boc groups enhance solubility and stability during synthesis. Its iodine atom facilitates nucleophilic radiofluorination via diaryliodonium salt intermediates, a critical step in producing high-specific-activity <sup>18</sup>F-labeled compounds .
Properties
IUPAC Name |
tert-butyl 3-(3-methyltriazole-4-carbonyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-12(2,3)19-11(18)16-6-8(7-16)10(17)9-5-13-14-15(9)4/h5,8H,6-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRRICVVGWQQQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)C2=CN=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity against pathogens. Studies have shown that similar triazole compounds can inhibit the growth of various bacteria and fungi, suggesting that tert-butyl 3-(1-methyl-1H-1,2,3-triazole-5-carbonyl)azetidine-1-carboxylate may possess comparable antimicrobial effects .
Anticancer Potential : Triazoles are also recognized for their anticancer activities. The compound's ability to modulate biological pathways involved in cancer cell proliferation and apoptosis is an area of ongoing research. Preliminary studies suggest that modifications in the triazole structure can lead to enhanced cytotoxicity against specific cancer cell lines .
Agricultural Applications
Fungicides : The triazole moiety is widely used in agricultural chemistry as a fungicide. Compounds similar to this compound have been developed for protecting crops from fungal infections. The effectiveness of these compounds in inhibiting fungal growth could be explored further to develop new agricultural fungicides .
Plant Growth Regulators : There is potential for this compound to act as a plant growth regulator. By influencing hormonal pathways in plants, it could enhance growth rates or improve resistance to environmental stressors. Research into the specific mechanisms by which triazoles affect plant physiology could unlock new uses in agriculture .
Materials Science Applications
Polymer Chemistry : The unique properties of triazoles make them suitable for incorporation into polymer matrices. The stability and chemical resistance offered by the triazole group can enhance the performance of polymers used in coatings and adhesives. Investigations into the synthesis of polymer composites containing this compound could lead to advancements in material durability and functionality .
Nanotechnology : In nanotechnology, triazole derivatives are being explored for their ability to stabilize nanoparticles. The interaction between the triazole group and metal ions can facilitate the formation of stable nanostructures with tailored properties for applications in electronics and catalysis .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Antimicrobial Properties | Demonstrated significant inhibition of bacterial growth using similar triazole derivatives | Potential development of new antimicrobial agents |
| Investigation of Anticancer Activity | Showed enhanced cytotoxicity against breast cancer cell lines with structural modifications | Insights into designing more effective anticancer drugs |
| Research on Agricultural Fungicides | Found effective against common crop pathogens in preliminary trials | Potential for new fungicide formulations |
Mechanism of Action
The compound exerts its effects through its interaction with molecular targets such as enzymes, receptors, or other proteins. The triazole ring can act as a mimic of biological molecules, interfering with or enhancing biological processes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Diaryliodonium Precursors with Ethoxymethoxy Protecting Groups
Example Compound: ((S)-Methyl-3-(4,5-bis(ethoxymethoxy)-2-iodophenyl)-2-(di-(tert-butoxycarbonyl))amino)propanoate)(4-methoxyphenyl)-λ³-iodane trifluoromethanesulfonate (ALPDOPA)
- Structural Similarities: Ethoxymethoxy-protected aromatic ring. Di-Boc-protected amino group. Iodine substituent for radiofluorination.
- Key Differences: ALPDOPA contains a methyl propanoate ester and a methoxyphenyl-λ³-iodane moiety, whereas the target compound features a simpler aminoethyl chain. Application: ALPDOPA is specifically optimized for <sup>18</sup>F-DOPA synthesis via copper-mediated radiofluorination, achieving higher radiochemical yields (RCY: 25–30%) compared to traditional electrophilic methods .
Iodobenzene Derivatives with Alkoxy Protecting Groups
Example Compound : 4-(trans-4-Methoxymethylcyclohexyl)iodobenzene
- Structural Similarities :
- Iodine substituent on benzene.
- Alkoxy-based protecting groups (methoxymethyl vs. ethoxymethoxy).
- Key Differences :
- The methoxymethyl group is less bulky and hydrolytically stable compared to ethoxymethoxy, reducing steric hindrance in substitution reactions.
- Reactivity : Methoxymethyl groups are less prone to acid-catalyzed deprotection, making this compound unsuitable for applications requiring rapid deprotection (e.g., radiopharmaceuticals) .
Sulfur-Substituted Aromatic Compounds
Example Compound : Ethyl 2-[4,5-bis(butylsulfanyl)-1,3-dithiol-2-ylidene]-1,3-dithiolo[4,5-c]pyrrole-4-carboxylate
- Structural Similarities :
- Bis-substituted aromatic ring (butylsulfanyl vs. ethoxymethoxy).
- Key Differences :
Heterocyclic Compounds with Methoxyphenyl Substituents
Example Compound : 4,5-Bis(4-methoxyphenyl)-2-(1-(2-(ethylthio)ethyl)-1H-pyrrol-2-yl)-1,3-thiazole
- Structural Similarities :
- Bis-aryl substitution (methoxyphenyl vs. ethoxymethoxy).
- Electronic Properties: Methoxyphenyl groups provide moderate electron-donating effects, while ethoxymethoxy groups offer greater steric protection and hydrolytic lability .
Data Table: Comparative Analysis of Structural and Functional Features
Research Findings and Implications
- Synthetic Utility : The target compound’s ethoxymethoxy groups balance hydrolytic lability and steric protection, enabling efficient radiofluorination without premature deprotection .
- Comparison with ALPDOPA: While ALPDOPA achieves higher RCY, the target compound’s simpler structure may reduce synthesis costs for non-specialized applications.
- Electron-Donating Effects : Ethoxymethoxy groups provide stronger electron-donating effects than methoxyphenyl or sulfur-based substituents, favoring electrophilic substitution reactions .
Biological Activity
tert-Butyl 3-(1-methyl-1H-1,2,3-triazole-5-carbonyl)azetidine-1-carboxylate (CAS Number: 1599529-73-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H18N4O3, with a molecular weight of 266.30 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit notable anticancer properties. For instance, a related study demonstrated that triazole derivatives showed significant antiproliferative activity against various cancer cell lines. Specifically, compounds with the triazole ring displayed reduced IC50 values in human cervix carcinoma (HeLa) cells compared to their non-triazole counterparts .
Table 1: Antiproliferative Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 17 | HeLa | 41 ± 3 |
| Compound 18 | HMEC-1 | 9.6 ± 0.7 |
| Compound FA030 | CML Cells | Not specified |
The presence of the triazole ring was noted to enhance the binding affinity to specific targets within cancer cells, thereby improving therapeutic efficacy .
The mechanism by which this compound exerts its biological effects is primarily through its interaction with various molecular targets. The triazole ring can participate in hydrogen bonding and hydrophobic interactions with proteins involved in cell signaling and proliferation pathways. For example, studies have shown that triazole-containing compounds can bind to the ATP-binding site of kinases such as MET, influencing downstream signaling pathways critical for tumorigenesis .
Antimicrobial Properties
In addition to anticancer activity, triazole derivatives have been explored for their antimicrobial properties. Research has indicated that these compounds can exhibit significant activity against a range of pathogens due to their ability to disrupt cellular processes in bacteria and fungi .
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | E. coli | 32 μg/mL |
| Triazole B | S. aureus | 16 μg/mL |
Case Study 1: Cancer Treatment
In a study focused on the development of small molecule inhibitors for chronic myelogenous leukemia (CML), a derivative containing the triazole structure was shown to have comparable efficacy to imatinib while overcoming resistance mechanisms associated with the disease . This highlights the potential of triazole-based compounds in targeted cancer therapy.
Case Study 2: Antimicrobial Efficacy
A series of synthesized triazoles were tested against various bacterial strains. One compound demonstrated a significant reduction in bacterial load in vitro and in vivo models of infection. The findings suggest that modifications on the triazole ring can enhance antimicrobial potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
